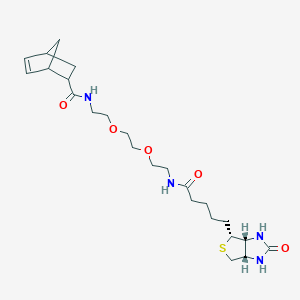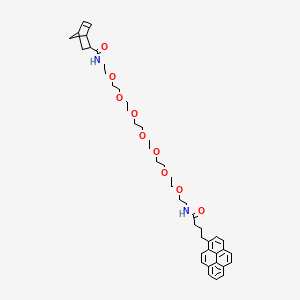
Propargyl-PEG2 Pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl-PEG2 Pyrene is a compound that combines the properties of pyrene, a polycyclic aromatic hydrocarbon, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is known for its use in fluorescence probes, particularly in studies of protein conformation and interactions . The presence of the PEG linker enhances its solubility and biocompatibility, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG2 Pyrene typically involves the conjugation of pyrene with a PEG linker that has a terminal propargyl group. One common method involves the use of click chemistry, where the propargyl group reacts with an azide-functionalized PEG linker under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction is highly efficient and proceeds under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound in bulk quantities while maintaining consistency and reproducibility .
化学反应分析
Types of Reactions
Propargyl-PEG2 Pyrene undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the pyrene moiety to dihydropyrene or tetrahydropyrene derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the propargyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can yield pyrenequinone, while nucleophilic substitution of the propargyl group can produce various substituted pyrene derivatives .
科学研究应用
Propargyl-PEG2 Pyrene has a wide range of applications in scientific research:
作用机制
The mechanism of action of Propargyl-PEG2 Pyrene involves its ability to interact with various molecular targets through its pyrene moiety. The pyrene group can intercalate into DNA or bind to hydrophobic pockets in proteins, allowing it to serve as a fluorescent marker. The propargyl group provides a reactive site for further chemical modifications, enabling the conjugation of additional functional groups or molecules .
相似化合物的比较
Similar Compounds
Pyrene-PEG5-Propargyl: Similar to Propargyl-PEG2 Pyrene but with a longer PEG linker, which can enhance solubility and flexibility.
Pyrene-PEG3-Azide: Contains an azide group instead of a propargyl group, allowing for different click chemistry applications.
Pyrene-PEG4-Alkyne: Features an alkyne group, providing an alternative reactive site for chemical modifications.
Uniqueness
This compound is unique due to its specific combination of a pyrene moiety, a PEG2 linker, and a propargyl group. This combination provides a balance of fluorescence properties, solubility, and reactivity, making it a versatile tool in various scientific research applications .
属性
IUPAC Name |
N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyrene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-2-13-27-15-16-28-14-12-25-24(26)21-11-9-19-7-6-17-4-3-5-18-8-10-20(21)23(19)22(17)18/h1,3-11H,12-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOOUHIITPBCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate](/img/structure/B8115061.png)
![methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115069.png)

![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)
